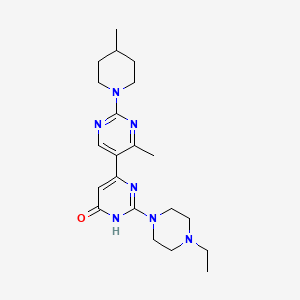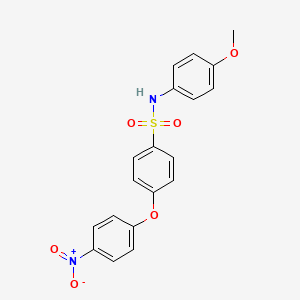![molecular formula C17H18BrNO2S B6001609 2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6001609.png)
2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BBA and is synthesized through a multi-step process. BBA is a thioamide derivative that has shown promising results in various preclinical studies. In
Mechanism of Action
The mechanism of action of BBA is not fully understood. However, it has been suggested that BBA exerts its anti-tumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells. BBA has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
BBA has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBA has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Moreover, BBA has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
BBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, BBA has shown promising results in various preclinical studies, making it an attractive compound for further research. However, BBA has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, BBA has not been tested in clinical trials, and its safety and efficacy in humans are not yet established.
Future Directions
There are several future directions for BBA research. Firstly, further studies are needed to elucidate the mechanism of action of BBA fully. Secondly, BBA should be tested in clinical trials to establish its safety and efficacy in humans. Thirdly, the potential use of BBA in combination with chemotherapy drugs should be explored further. Fourthly, the potential use of BBA in the treatment of other diseases such as neurodegenerative diseases should be investigated. Finally, the development of new synthetic routes for BBA and its analogs should be explored to improve its pharmacological properties.
Conclusion
In conclusion, BBA is a promising compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it an attractive compound for further research. Although its mechanism of action is not fully understood, BBA has shown promising results in various preclinical studies. Further studies are needed to elucidate its mechanism of action fully and establish its safety and efficacy in humans.
Synthesis Methods
The synthesis of BBA involves a multi-step process that starts with the reaction of 2-bromobenzyl bromide and thiourea in the presence of potassium hydroxide. The resulting product is then reacted with 4-ethoxyaniline to form the final product, BBA. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
BBA has shown potential therapeutic applications in various preclinical studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. BBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, BBA has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-2-21-15-9-7-14(8-10-15)19-17(20)12-22-11-13-5-3-4-6-16(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVKGJOTJDTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6001556.png)
![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-2-furamide](/img/structure/B6001562.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001588.png)
![1-isobutyl-2,6,6-trimethyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6001596.png)
![2-[({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6001600.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6001605.png)
![3-{6-amino-8-[(2-hydroxyethyl)amino]-3H-purin-3-yl}-1,2-propanediol](/img/structure/B6001613.png)
![3-methyl-4-phenyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001618.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-3-(2-fluorophenyl)pyrrolidine](/img/structure/B6001624.png)
![1-(1-adamantyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B6001626.png)
